Propane-1,3-diylbis(dicyclohexylphosphonium) tetrafluoroborate

Description

Chemical Identity:

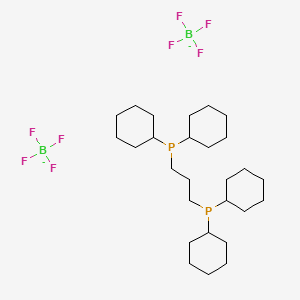

Propane-1,3-diylbis(dicyclohexylphosphonium) tetrafluoroborate (CAS: 1002345-50-7), commonly abbreviated as "dcpp," is a bis-phosphonium salt with a propane backbone bridging two dicyclohexylphosphonium groups. The tetrafluoroborate ([BF₄]⁻) serves as the counterion. Its molecular formula is C₂₇H₅₀P₂·2HBF₄, with a molecular weight of 612.26 g/mol .

Applications: The compound is primarily utilized in organometallic catalysis, such as palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), where it acts as a precursor or ligand . Its robust dicyclohexylphosphine groups provide steric bulk, enhancing catalytic stability and selectivity.

Safety and Handling:

Classified under hazard code H200 (unstable explosive), it requires inert storage conditions (argon/nitrogen atmosphere) and avoidance of moisture or high temperatures .

Properties

IUPAC Name |

dicyclohexyl(3-dicyclohexylphosphaniumylpropyl)phosphanium;ditetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H50P2.2BF4/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;2*2-1(3,4)5/h24-27H,1-23H2;;/q;2*-1/p+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJZAIJGNZUQTAM-UHFFFAOYSA-P | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1CCC(CC1)[PH+](CCC[PH+](C2CCCCC2)C3CCCCC3)C4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H52B2F8P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1002345-50-7 | |

| Record name | 1,3-Bis(dicyclohexylphosphino)propane bis(tetrafluoroborate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Organic Synthesis

Propane-1,3-diylbis(dicyclohexylphosphonium) tetrafluoroborate is primarily utilized as a catalyst in various organic reactions:

- Cross-Coupling Reactions : It enhances the efficiency of reactions such as the Suzuki and Heck reactions, which are pivotal for forming carbon-carbon bonds.

- Aminocarbonylation : The compound acts as a ligand in palladium-catalyzed aminocarbonylation processes, allowing for the synthesis of amides from aryl halides under mild conditions .

Catalysis

This compound serves as a ligand in transition metal catalysis:

- Transition Metal Complexes : The phosphonium group coordinates with metals like palladium and nickel, stabilizing the complexes and improving their reactivity and selectivity. This is particularly useful in catalyzing carbonylation reactions of aryl tosylates and mesylates .

Material Science

In material science, this compound is employed in:

- Polymerization Processes : It facilitates the synthesis of advanced polymers and nanomaterials by acting as a catalyst or stabilizing agent during polymerization reactions .

- Nanomaterial Development : The compound's unique properties enable the formation of nanostructures with specific functionalities, which are essential for applications in electronics and photonics.

Biological Applications

Recent studies have explored its potential in biological contexts:

- Pharmaceutical Intermediates : It is used in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs), demonstrating its relevance in medicinal chemistry .

Case Study 1: Catalytic Efficiency

A study demonstrated that using this compound as a ligand significantly increased the yield of aryl amides from aryl halides compared to traditional ligands. The reaction conditions were optimized to achieve high selectivity and efficiency at atmospheric pressure .

Case Study 2: Polymer Synthesis

In another research project focused on polymer synthesis, this compound was utilized to create a new class of polymers with enhanced thermal stability and mechanical properties. The resulting materials showed promise for applications in high-performance coatings and composites .

Mechanism of Action

The mechanism by which Propane-1,3-diylbis(dicyclohexylphosphonium) tetrafluoroborate exerts its effects involves its role as a ligand in transition metal complexes. The phosphonium group coordinates to the metal center, stabilizing the complex and facilitating various catalytic processes. The tetrafluoroborate anion helps in maintaining the charge balance and enhancing the solubility of the complex in organic solvents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bis-Phosphonium Salts with Varied Backbone Lengths

1,2-Bis(dicyclohexylphosphonium)ethane Bis(tetrafluoroborate)

- CAS : 5518-62-7

- Backbone : Ethane (C₂)

- Molecular Weight : ~590 g/mol (estimated)

- Higher crystallinity due to compact structure, which may affect solubility in polar solvents .

1,4-Bis(dicyclohexylphosphonium)butane Bis(tetrafluoroborate)

- CAS : 1389309-54-9

- Backbone : Butane (C₄)

- Molecular Weight : 626.29 g/mol

- Key Differences: Longer backbone increases lipophilicity, improving solubility in non-polar solvents. Enhanced steric shielding around the phosphorus centers may slow reaction kinetics compared to the propane derivative .

Target Compound vs. Ethane/Butane Analogues

| Property | Propane Derivative | Ethane Derivative | Butane Derivative |

|---|---|---|---|

| Backbone Length | C₃ | C₂ | C₄ |

| Molecular Weight (g/mol) | 612.26 | ~590 | 626.29 |

| Solubility | Moderate | Low (polar) | High (non-polar) |

| Catalytic Flexibility | Balanced | Restricted | High |

Comparison with Phosphine Ligands (Non-Salts)

1,3-Bis(diphenylphosphino)propane (dppp)

- CAS : 6737-42-4

- Structure : Neutral diphosphine ligand with propane backbone.

- Key Differences :

Stability and Hazard Profiles

Research Findings and Industrial Relevance

- Catalytic Efficiency : The propane derivative achieves 70–85% yields in aryl-phosphine couplings, outperforming ethane analogues (~60%) due to optimal steric bulk .

- Market Trends : High demand in pharmaceutical synthesis (e.g., kinase inhibitors) drives production, with suppliers like Ereztech and Sigma-Aldrish offering bulk quantities .

Biological Activity

Propane-1,3-diylbis(dicyclohexylphosphonium) tetrafluoroborate, commonly referred to as DCPP, is a phosphonium salt with notable applications in organic synthesis and catalysis. This article delves into its biological activity, focusing on its interactions at the molecular level, potential therapeutic applications, and safety considerations.

Chemical Overview

- Molecular Formula : C27H52B2F8P2

- Molecular Weight : 612.3 g/mol

- CAS Number : 1002345-50-7

- Appearance : White to yellow powder

- Melting Point : 178-183 °C

The compound is synthesized from propane-1,3-diol and dicyclohexylphosphine through a sequence of reactions involving alkyl halides and tetrafluoroboric acid. Its unique structure allows it to function effectively as a ligand in various catalytic processes.

DCPP exhibits biological activity primarily through its ability to bind to biomolecules such as DNA. This interaction is facilitated by the phosphonium moiety, which can stabilize metal complexes that are crucial for catalysis in biological systems. The tetrafluoroborate anion enhances solubility in organic solvents, making DCPP an effective participant in biochemical reactions.

1. DNA Binding and Antioxidant Properties

Research indicates that certain derivatives of DCPP can bind to calf thymus DNA, suggesting potential applications in gene delivery systems or as a therapeutic agent in cancer treatment. The binding affinity may be attributed to the electrostatic interactions between the positively charged phosphonium group and the negatively charged phosphate backbone of DNA.

2. Catalytic Activity in Organic Synthesis

DCPP is utilized as a catalyst in various organic reactions, including cross-coupling reactions that are essential for synthesizing pharmaceuticals. Its role as a ligand enhances the reactivity and selectivity of transition metal catalysts, which are pivotal in forming complex organic molecules .

Case Studies and Research Findings

Safety and Toxicology

DCPP has been classified with several hazard statements indicating it is harmful if swallowed (H302), causes skin irritation (H315), and may cause serious eye irritation (H319) . Proper handling procedures must be followed to mitigate exposure risks.

Q & A

Q. What are the optimized synthetic protocols for Propane-1,3-diylbis(dicyclohexylphosphonium) tetrafluoroborate, and how are reaction progress and purity monitored?

Methodological Answer: The synthesis typically involves nucleophilic substitution or quaternization of dicyclohexylphosphine with a 1,3-diyl linker, followed by anion exchange with tetrafluoroboric acid. Key parameters include:

- Solvent Choice : Tetrahydrofuran (THF) is often used due to its ability to dissolve phosphine precursors and stabilize intermediates .

- Reaction Monitoring : Thin-layer chromatography (TLC) is employed to track reaction progress, with triethylammonium byproducts removed via filtration .

- Purification : Column chromatography or recrystallization isolates the pure product. For tetrafluoroborate salts, anion metathesis in aqueous/organic biphasic systems ensures counterion exchange .

Q. Which spectroscopic and structural characterization methods are critical for confirming the compound’s identity and purity?

Methodological Answer:

- NMR Spectroscopy : P NMR identifies phosphonium centers (typical δ: 20–30 ppm for dicyclohexylphosphonium), while H/C NMR resolves cyclohexyl and linker protons .

- X-ray Crystallography : Single-crystal diffraction confirms molecular geometry, counterion placement, and non-covalent interactions (e.g., C–H···F). Sample preparation requires slow vapor diffusion in dichloromethane/hexane mixtures .

- Elemental Analysis : Combustion analysis validates C, H, and B content, with deviations >0.3% indicating impurities .

Q. What safety and storage protocols are recommended for handling this compound?

Methodological Answer:

- Handling : Use inert-atmosphere gloveboxes to prevent hydrolysis of the tetrafluoroborate anion. PPE (gloves, goggles) is mandatory due to potential irritancy .

- Storage : Keep in amber vials under argon at −20°C to avoid moisture absorption and thermal decomposition. Desiccants like molecular sieves are recommended .

Advanced Research Questions

Q. How does the steric bulk of dicyclohexylphosphonium groups influence catalytic activity in cross-coupling reactions?

Methodological Answer: The bulky cyclohexyl groups create a steric shield, modulating reactivity in palladium-catalyzed couplings:

- Mechanistic Studies : Kinetic profiling (e.g., variable-temperature NMR) reveals slower oxidative addition due to steric hindrance, favoring electron-deficient substrates .

- Comparative Analysis : Replace dicyclohexyl groups with triphenylphosphine analogs. Electrochemical measurements (cyclic voltammetry) show higher activation barriers for sterically hindered systems .

Q. How can researchers resolve contradictions in catalytic performance data under varying conditions (e.g., solvent polarity, temperature)?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to isolate variables. For example, vary solvent polarity (THF vs. DMF) and temperature (25–80°C) to identify optimal conditions .

- Impurity Analysis : LC-MS detects trace phosphine oxides or hydrolyzed byproducts, which can deactivate catalysts. Purify via preparative HPLC if needed .

- Computational Modeling : DFT calculations predict solvent effects on ion pairing; compare with experimental yields to validate models .

Q. What strategies enable the use of this compound in electrochemical applications, such as ionic liquid electrolytes?

Methodological Answer:

- Conductivity Studies : Electrochemical impedance spectroscopy (EIS) measures ionic conductivity in solvent-free melts. High thermal stability (>200°C) is confirmed via TGA .

- Anion Engineering : Substitute tetrafluoroborate with bis(trifluoromethanesulfonyl)imide (TFSI) to enhance conductivity. Monitor phase behavior via DSC to avoid crystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.